![molecular formula C10H14Cl2FN3O B2366604 N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride CAS No. 2375271-48-8](/img/structure/B2366604.png)
N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride” is a chemical compound with the molecular formula C10H12FN3O. It is related to other compounds such as “N- (5-fluoropyridin-2-yl)-2-piperidin-3-ylacetamide” and “N- (3-Bromo-5-fluoropyridin-2-yl)acetamide” which have been used as reagents in the synthesis of pharmaceutical agents .
Synthesis Analysis
The synthesis of similar compounds involves a high-yield nucleophilic heteroaromatic ortho-radiofluorination as the fluorine-18 incorporation-step (70-85% radiochemical yield) and uses trimethylammonium trifluoromethanesulfonate as a precursor for labeling, followed by rapid and quantitative TFA-removal of the N-Boc-protective group and condensation with 2-bromoacetyl bromide (45-65% radiochemical yield) .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN3O.2ClH/c1-7(15)14-10(5-12-6-10)9-3-2-8(11)4-13-9;;/h2-4,12H,5-6H2,1H3,(H,14,15);2*1H . This indicates the presence of fluoropyridin, azetidin, and acetamide groups in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.14 g/mol . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Antiallergic Properties
- A study developed a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including a compound structurally similar to N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride, showing potent antiallergic activity. These compounds demonstrated significant potency in inhibiting histamine release and IL-4 and IL-5 production in tests involving guinea pig cells, indicating potential as antiallergic agents (Menciu et al., 1999).
Antibacterial Applications
- Research on derivatives structurally related to N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride demonstrated effective antibacterial properties. These compounds, particularly those with modifications at specific positions, exhibited notable activity against both Gram-positive and Gram-negative bacteria, emphasizing their relevance in developing new antibacterial agents (Desai et al., 2008).
Antiplasmodial Properties
- A 2017 study synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, closely related to N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride. These compounds were tested for their antiplasmodial properties against Plasmodium falciparum, revealing potential in treating malaria (Mphahlele et al., 2017).
Anticonvulsant Evaluation
- A series of derivatives including N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamides were synthesized and evaluated for anticonvulsant properties. These compounds, structurally related to N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride, showed promising results in seizure models, indicating their potential as anticonvulsant agents (Ghodke et al., 2017).
Radioligand Synthesis for PET Imaging
- The compound [18F]NIDA 522131, a variant of N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride, was synthesized for use as a radioligand in positron-emission tomography (PET) imaging. This research highlights the application of such compounds in medical imaging, particularly for studying nicotinic acetylcholine receptors (Zhang & Horti, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-[3-(5-fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O.2ClH/c1-7(15)14-10(5-12-6-10)9-3-2-8(11)4-13-9;;/h2-4,12H,5-6H2,1H3,(H,14,15);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMQYNAOBUSCDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CNC1)C2=NC=C(C=C2)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Fluoropyridin-2-yl)azetidin-3-yl]acetamide;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

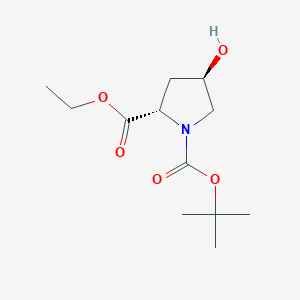
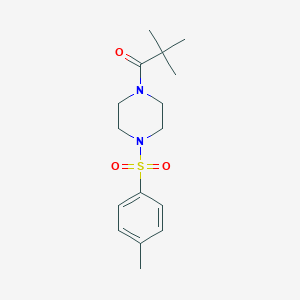
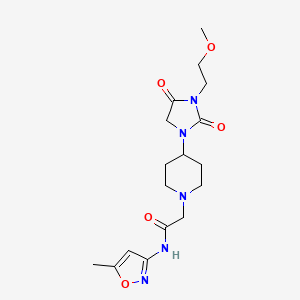
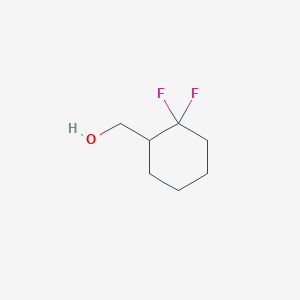
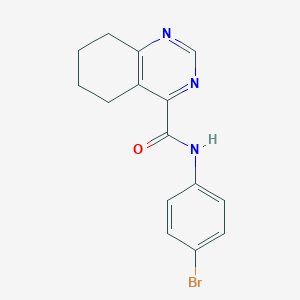
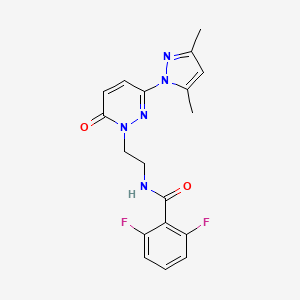
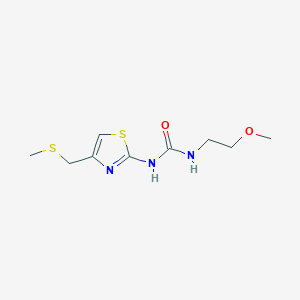
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)
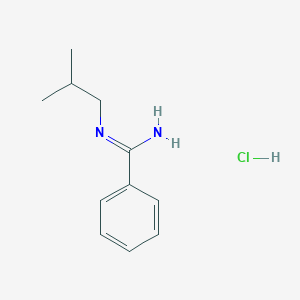
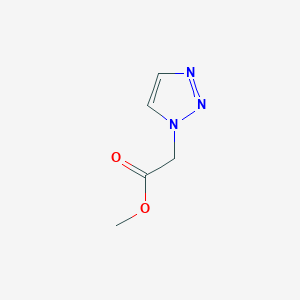
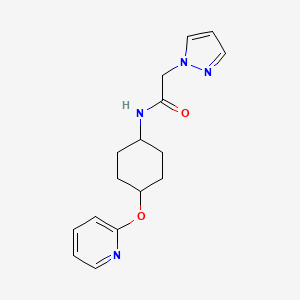
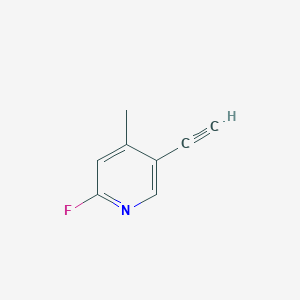
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)